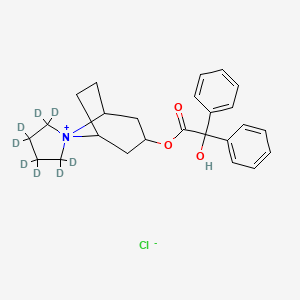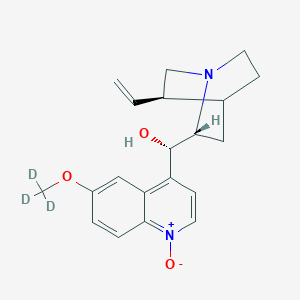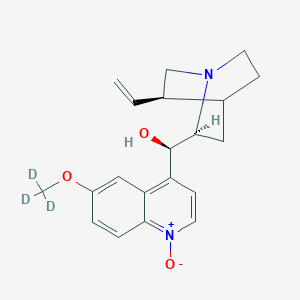
ヤトロファン 5
概要
説明
Jatrophane 5 is a diterpenoid compound derived from plants of the Euphorbiaceae family. Diterpenoids are a class of chemical compounds composed of four isoprene units and are known for their diverse biological activities. Jatrophane 5, in particular, has garnered attention due to its unique structure and potential therapeutic applications .
科学的研究の応用
Chemistry: As a model compound for studying macrocyclic diterpenoids.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Use in the development of new pharmaceuticals and bioactive compounds
作用機序
Target of Action
Jatrophane 5, a natural product derived from Jatropha carcas L, primarily targets P-glycoprotein (P-gp) . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance in cancer treatment .
Mode of Action
Jatrophane 5 interacts with P-gp and inhibits its function . This inhibition is stronger than that of other known P-gp inhibitors such as R(+)-verapamil and Tariquidar . By inhibiting P-gp, Jatrophane 5 prevents the efflux of therapeutic drugs from cancer cells, thereby enhancing the efficacy of these drugs .
Biochemical Pathways
It is known that p-gp, the primary target of jatrophane 5, is involved in various biochemical pathways related to drug transport and resistance . By inhibiting P-gp, Jatrophane 5 could potentially affect these pathways and their downstream effects.
Pharmacokinetics
Its strong inhibition of p-gp suggests that it may enhance the bioavailability of other drugs by preventing their efflux from cells .
Result of Action
The primary molecular effect of Jatrophane 5 is the inhibition of P-gp, which can lead to increased intracellular concentrations of other drugs . On a cellular level, this can enhance the efficacy of these drugs, particularly in cancer cells that have developed drug resistance .
Action Environment
The action of Jatrophane 5 may be influenced by various environmental factors. For instance, the expression of P-gp can be affected by the cellular environment, including the presence of other drugs . .
生化学分析
Biochemical Properties
Jatrophane 5 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with P-glycoprotein, a transporter protein involved in multidrug resistance. Jatrophane 5 acts as an inhibitor of P-glycoprotein, thereby reversing multidrug resistance in cancer cells . Additionally, Jatrophane 5 interacts with protein kinase C, influencing various cellular processes through the phosphoinositide signaling pathway .
Cellular Effects
Jatrophane 5 has profound effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Jatrophane 5 has been shown to activate autophagy in human microglia cells, which is crucial for cellular homeostasis and the degradation of damaged organelles . Moreover, it affects gene expression by inhibiting the activity of certain transcription factors, leading to altered cellular responses.
Molecular Mechanism
The molecular mechanism of Jatrophane 5 involves several key interactions at the molecular level. It binds to the C1 domain of protein kinase C, leading to its activation and subsequent regulation of vital cellular processes such as proliferation, survival, and apoptosis . Jatrophane 5 also inhibits the activity of P-glycoprotein by binding to its active site, preventing the efflux of chemotherapeutic drugs from cancer cells . This inhibition enhances the efficacy of chemotherapy by increasing the intracellular concentration of the drugs.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Jatrophane 5 change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that Jatrophane 5 maintains its inhibitory effects on P-glycoprotein and its ability to activate autophagy over several weeks . Its efficacy may diminish with prolonged exposure, necessitating periodic replenishment in experimental setups.
Dosage Effects in Animal Models
The effects of Jatrophane 5 vary with different dosages in animal models. At lower doses, Jatrophane 5 effectively inhibits P-glycoprotein and activates autophagy without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
Jatrophane 5 is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through the cytochrome P450 enzyme system, which facilitates its biotransformation into active metabolites . These metabolites may further interact with other metabolic pathways, influencing metabolic flux and altering metabolite levels. The involvement of Jatrophane 5 in these pathways underscores its potential impact on cellular metabolism and overall physiological processes.
Transport and Distribution
Within cells and tissues, Jatrophane 5 is transported and distributed through specific transporters and binding proteins. It interacts with P-glycoprotein, which facilitates its efflux from cells, thereby influencing its intracellular concentration . Additionally, Jatrophane 5 may bind to other transporters and proteins, affecting its localization and accumulation within different cellular compartments.
Subcellular Localization
Jatrophane 5 exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . The compound may also undergo post-translational modifications that direct it to specific organelles, such as the endoplasmic reticulum or mitochondria. These modifications play a vital role in regulating the activity and function of Jatrophane 5 within the cell.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Jatrophane 5 involves several steps, starting from naturally occurring precursors. The process typically includes cyclization reactions to form the macrocyclic structure characteristic of jatrophanes. Key steps in the synthesis may involve the use of reagents such as Lewis acids to facilitate cyclization and oxidation reactions to introduce oxygen-containing functional groups .
Industrial Production Methods
Industrial production of Jatrophane 5 is less common due to the complexity of its structure. extraction from natural sources, such as plants of the Euphorbiaceae family, remains a viable method. Techniques like chromatography are employed to isolate and purify Jatrophane 5 from plant extracts .
化学反応の分析
Types of Reactions
Jatrophane 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives of Jatrophane 5, which may exhibit different biological activities .
類似化合物との比較
Similar Compounds
Lathyrane: Another class of diterpenoids with similar biological activities.
Ingenane: Known for its anti-cancer properties.
Terracinolide: Exhibits anti-inflammatory and cytotoxic activities
Uniqueness of Jatrophane 5
Jatrophane 5 is unique due to its specific structure and potent inhibition of P-glycoprotein, making it a valuable compound in overcoming multidrug resistance in cancer therapy .
特性
IUPAC Name |
[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H49NO14/c1-22-17-18-39(7,8)36(55-38(49)29-16-13-19-42-20-29)31(47)33(52-25(4)44)23(2)32(51-24(3)43)30-35(54-37(48)28-14-11-10-12-15-28)40(9,56-27(6)46)21-41(30,50)34(22)53-26(5)45/h10-20,22,30-36,47,50H,2,21H2,1,3-9H3/b18-17+/t22-,30-,31+,32-,33-,34-,35+,36+,40+,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYDSECXZWCLMS-RWMROPJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C4=CN=CC=C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C4=CN=CC=C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H49NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801098109 | |
| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,6,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-8-yl 3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801098109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
779.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210108-89-7 | |
| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,6,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-8-yl 3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210108-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,6,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-8-yl 3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801098109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(4-Nitrobenzyl)thio]-9-β-D-ribofuranosylpurine-5'-monophosphate, Disodium Salt](/img/new.no-structure.jpg)



![(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1151638.png)
